4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is a complex organic compound that features a combination of bromine, chlorine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-bromo-4-chlorophenol and 4-bromo-2-formylphenyl furan-2-carboxylate. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
- 4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
Uniqueness
4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C20H13Br2ClN2O5 |
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Molecular Weight |
556.6 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H13Br2ClN2O5/c21-13-3-5-16(30-20(27)18-2-1-7-28-18)12(8-13)10-24-25-19(26)11-29-17-6-4-14(23)9-15(17)22/h1-10H,11H2,(H,25,26)/b24-10+ |
InChI Key |
CFQVOXJKQBJLQA-YSURURNPSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br |
Origin of Product |
United States |
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